molecular formula C19H15ClN2O4 B3477094 3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid

3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid

Cat. No.: B3477094
M. Wt: 370.8 g/mol
InChI Key: AOWURYHNXOUXSH-UHFFFAOYSA-N
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Description

3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid is a complex organic compound that features a quinoline core substituted with a chloro group and an ethoxycarbonyl group, as well as a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and ethoxycarbonyl groups. The final step involves coupling the quinoline derivative with benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The chloro group in the quinoline core can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.

Scientific Research Applications

3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological processes and interactions, particularly those involving quinoline derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The chloro and ethoxycarbonyl groups can also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid include other quinoline derivatives with different substituents, such as:

  • 6-Chloro-3-ethoxycarbonylquinoline
  • 4-Amino-3-ethoxycarbonylquinoline
  • 6-Chloro-4-aminobenzoic acid

Uniqueness

What sets 3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl

Properties

IUPAC Name

3-[(6-chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-26-19(25)15-10-21-16-7-6-12(20)9-14(16)17(15)22-13-5-3-4-11(8-13)18(23)24/h3-10H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWURYHNXOUXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
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3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
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3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
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3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
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3-[(6-Chloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
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